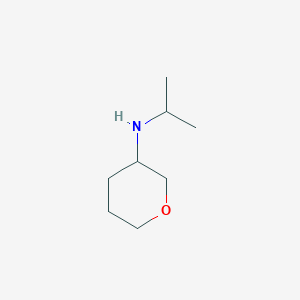

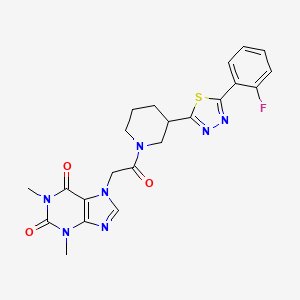

N-propan-2-yloxan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as reduction of nitriles or amides, nucleophilic attack by an azide ion on an alkyl halide, and others .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Biobased Amines: From Synthesis to Polymers; Present and Future

Amines like N-propan-2-yloxan-3-amine are crucial intermediates in the chemical industry due to their high reactivity. They are key monomers for synthesizing polyamides, polyureas, and polyepoxides, which have applications in automotive, aerospace, building, and health. This paper discusses the synthesis of biobased primary and secondary amines and their use as building blocks for material chemistry, focusing on biomass sources like carbohydrates, terpenes, and oleochemicals (Froidevaux et al., 2016).

Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight

This study investigates the photodegradation of amine drugs, including primary, secondary, and tertiary amines, in the presence of nitrate and humic substances under simulated sunlight. The findings suggest significant implications for the environmental behavior and fate of amine compounds (Chen et al., 2009).

Synthesis of Tertiary Amines and Their Inhibitive Performance on Carbon Steel Corrosion

This research presents the synthesis of tertiary amines, including derivatives of N-propan-2-yloxan-3-amine, and their application as corrosion inhibitors for carbon steel. The study highlights their potential in industrial applications where metal protection is crucial (Gao et al., 2007).

Direct Addition of Alkynes to Imines and Related C=N Electrophiles

Propargylic amines, structurally similar to N-propan-2-yloxan-3-amine, are valuable in organic synthesis and found in various natural products and pharmaceuticals. This paper reviews methods for preparing propargylic amines via direct addition of alkynes to imines, highlighting their significance in drug development (Zani & Bolm, 2006).

Copper-Catalyzed Selective Hydroamination Reactions of Alkynes

This paper describes a copper-catalyzed method for efficient synthesis of amines from alkynes, relevant to compounds like N-propan-2-yloxan-3-amine. Such methodologies are essential for developing pharmaceuticals, highlighting the broad utility of amines in medicinal chemistry (Shi & Buchwald, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-propan-2-yloxan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-8-4-3-5-10-6-8/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZHNJNWKXBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)oxan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

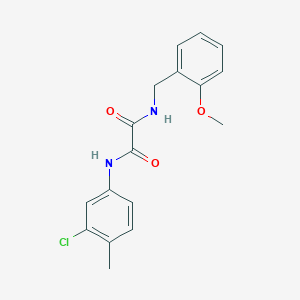

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)

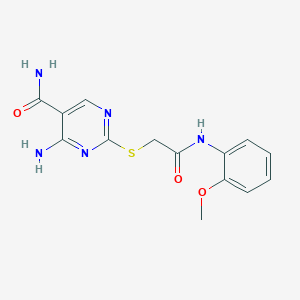

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2843609.png)

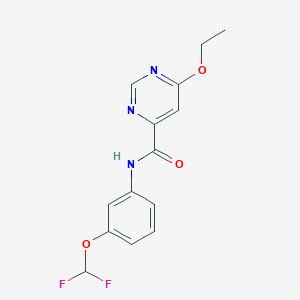

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)

![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)